molecular formula C16H13IO3 B1345417 2-Ethoxycarbonyl-4'-iodobenzophenone CAS No. 890098-45-0

2-Ethoxycarbonyl-4'-iodobenzophenone

Cat. No.: B1345417
CAS No.: 890098-45-0
M. Wt: 380.18 g/mol
InChI Key: OODHNBLTCQNBJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycarbonyl-4’-iodobenzophenone can be synthesized through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of 2-Ethoxycarbonyl-4’-iodobenzophenone .

Industrial Production Methods

Industrial production of 2-Ethoxycarbonyl-4’-iodobenzophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high-quality production with stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-4’-iodobenzophenone involves its participation in chemical reactions, particularly coupling reactions. The iodine atom in the compound facilitates its use in substitution and coupling reactions, allowing it to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxycarbonyl-4’-bromobenzophenone
  • 2-Ethoxycarbonyl-4’-chlorobenzophenone
  • 2-Ethoxycarbonyl-4’-fluorobenzophenone

Uniqueness

2-Ethoxycarbonyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity distinguishes it from similar compounds with different halogen atoms, such as bromine, chlorine, or fluorine .

Properties

IUPAC Name

ethyl 2-(4-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODHNBLTCQNBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641531
Record name Ethyl 2-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-45-0
Record name Ethyl 2-(4-iodobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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